molecular formula C23H19ClN2O4 B10873621 Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate

Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate

Cat. No.: B10873621
M. Wt: 422.9 g/mol
InChI Key: FZHAUAGWQHCAPK-UHFFFAOYSA-N
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Description

METHYL 4-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]AMINO}BENZOATE is a complex organic compound that features a benzoyl group, a chloroaniline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Benzoyl Chloride Intermediate: The initial step involves the preparation of benzoyl chloride from benzoic acid using thionyl chloride under reflux conditions.

    Synthesis of the Chloroaniline Derivative: The chloroaniline derivative is synthesized by reacting 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves the coupling of the chloroaniline derivative with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a corresponding alcohol.

    Substitution: The chloroaniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

METHYL 4-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The benzoyl and chloroaniline groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
  • METHYL 4-((2-(2-(4-(((4-CHLOROPHENYL)SULFONYL)AMINO)BENZOYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)BENZOATE

Uniqueness

METHYL 4-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications that may not be possible with simpler analogs.

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 4-[[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C23H19ClN2O4/c1-30-23(29)16-7-10-18(11-8-16)25-14-21(27)26-20-12-9-17(24)13-19(20)22(28)15-5-3-2-4-6-15/h2-13,25H,14H2,1H3,(H,26,27)

InChI Key

FZHAUAGWQHCAPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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